molecular formula C19H19NO3 B6916871 N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide

Cat. No.: B6916871
M. Wt: 309.4 g/mol
InChI Key: LDKGITNYOVXXGZ-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide is a complex organic compound featuring a benzofuran moiety linked to a phenyl group, which is further connected to an oxolane ring through a carboxamide linkage

Properties

IUPAC Name

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(16-6-8-22-12-16)20-17-3-1-2-13(11-17)14-4-5-18-15(10-14)7-9-23-18/h1-5,10-11,16H,6-9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKGITNYOVXXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=CC(=C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. The phenyl group is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

The oxolane ring can be formed through the cyclization of a suitable diol precursor under acidic conditions. Finally, the carboxamide linkage is introduced by reacting the oxolane derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The phenyl group can interact with various enzymes, inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-2-carboxamide
  • N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-4-carboxamide

Uniqueness

N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]oxolane-3-carboxamide is unique due to the specific positioning of the carboxamide group on the oxolane ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

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